3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉ClO₂ It is a derivative of benzaldehyde, featuring a chlorinated pentadienone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with chlorinated pentadienone precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with 3-chloro-1,3-pentadien-5-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzoic acid.
Reduction: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated pentadienone side chain may also interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorinated pentadienone side chain.
3-(3-Chloro-1,3-pentadien-5-yl)benzaldehyde: A similar compound with a different substitution pattern.
3-(3-Bromo-5-oxopenta-1,3-dien-1-yl)benzaldehyde: A brominated analog.
Uniqueness
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an aldehyde group and a chlorinated pentadienone side chain allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
137655-57-3 |
---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(3-chloro-5-oxopenta-1,3-dienyl)benzaldehyde |
InChI |
InChI=1S/C12H9ClO2/c13-12(6-7-14)5-4-10-2-1-3-11(8-10)9-15/h1-9H |
InChI Key |
YIXKELHNMNYCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.